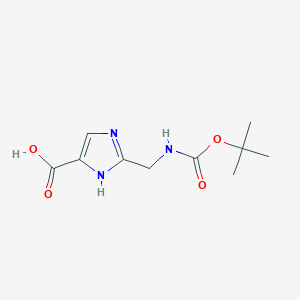![molecular formula C14H17N5NaO8P B1498521 sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of guanosine 3’:5’-cyclic monophosphate, where the guanine base is modified with a butyryl group at the N2 position. This compound is used in various biochemical and physiological studies due to its ability to mimic natural cyclic nucleotides and its enhanced stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt involves the modification of guanosine 3’:5’-cyclic monophosphate. The butyryl group is introduced at the N2 position of the guanine base through a series of chemical reactions. The typical synthetic route includes:
- Protection of the hydroxyl groups of guanosine 3’:5’-cyclic monophosphate.
- Introduction of the butyryl group at the N2 position using butyric anhydride or butyryl chloride in the presence of a base.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection and deprotection steps.
- Use of industrial-grade reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Purification of the final product using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield guanosine 3’:5’-cyclic monophosphate and butyric acid.
- Substitution: The butyryl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
- Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
- Substitution: Acyl chlorides or anhydrides in the presence of a base (e.g., pyridine).
Major Products
- Hydrolysis: Guanosine 3’:5’-cyclic monophosphate and butyric acid.
- Substitution: Guanosine 3’:5’-cyclic monophosphate derivatives with different acyl groups.
Wissenschaftliche Forschungsanwendungen
N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research due to its ability to mimic natural cyclic nucleotides. Its applications include:
Biochemistry: Studying the role of cyclic nucleotides in cellular signaling pathways.
Molecular Biology: Investigating the regulation of gene expression by cyclic nucleotides.
Pharmacology: Developing and testing new drugs that target cyclic nucleotide pathways.
Medicine: Exploring the therapeutic potential of cyclic nucleotide analogs in treating diseases such as cancer and cardiovascular disorders.
Wirkmechanismus
N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt exerts its effects by mimicking the natural cyclic nucleotide guanosine 3’:5’-cyclic monophosphate. It interacts with various molecular targets, including:
Protein Kinases: Activating or inhibiting protein kinases that regulate cellular processes.
Ion Channels: Modulating the activity of ion channels involved in cellular signaling.
Phosphodiesterases: Inhibiting phosphodiesterases that degrade cyclic nucleotides, thereby increasing their intracellular levels.
Vergleich Mit ähnlichen Verbindungen
N2-Monobutyrylguanosine 3’:5’-cyclic monophosphate sodium salt is unique due to its enhanced stability and ability to mimic natural cyclic nucleotides. Similar compounds include:
Guanosine 3’5’-cyclic monophosphate sodium salt: The natural cyclic nucleotide without the butyryl modification.
N6-Monobutyryladenosine 3’5’-cyclic monophosphate sodium salt: A similar compound with a butyryl group at the N6 position of adenosine.
Adenosine 3’5’-cyclic monophosphate sodium salt: Another natural cyclic nucleotide involved in cellular signaling.
These compounds share similar biochemical properties but differ in their specific molecular targets and stability.
Eigenschaften
Molekularformel |
C14H17N5NaO8P |
|---|---|
Molekulargewicht |
437.28 g/mol |
IUPAC-Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide |
InChI |
InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)16-14-17-11-8(12(22)18-14)15-5-19(11)13-9(21)10-6(26-13)4-25-28(23,24)27-10;/h5-6,9-10,13,21H,2-4H2,1H3,(H,23,24)(H2,16,17,18,20,22);/q;+1/p-1/t6-,9-,10-,13-;/m1./s1 |
InChI-Schlüssel |
DUTWAJIIJBYABT-CRDPPMACSA-M |
Isomerische SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)




![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)

![ethyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1498468.png)

![N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B1498471.png)
